molecular formula C21H27ClFN3O3S B2354154 3-fluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride CAS No. 1329873-00-8

3-fluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride

Cat. No.: B2354154
CAS No.: 1329873-00-8
M. Wt: 455.97
InChI Key: OBKXMRHSUYDTAQ-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorine atom at the third position of the benzamide ring, a sulfonyl group attached to an ethyl chain, and a piperazine ring substituted with a phenethyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-phenethylpiperazine through the reaction of piperazine with phenethyl bromide under basic conditions.

    Sulfonylation: The 4-phenethylpiperazine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group, forming 4-phenethylpiperazin-1-yl sulfonyl chloride.

    Coupling with Benzamide: The sulfonylated piperazine derivative is coupled with 3-fluorobenzoyl chloride in the presence of a base to form the desired benzamide compound.

    Hydrochloride Salt Formation: Finally, the free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The fluorine atom on the benzamide ring can undergo nucleophilic substitution reactions, where the fluorine is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted benzamides with different nucleophiles.

Scientific Research Applications

3-fluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The sulfonyl group and piperazine ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-phenethylpiperazin-1-yl)ethyl)benzamide
  • 3-chloro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide
  • 3-fluoro-N-(2-(4-methylpiperazin-1-yl)sulfonyl)ethyl)benzamide

Uniqueness

3-fluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride is unique due to the presence of the fluorine atom, which enhances its lipophilicity and metabolic stability. The combination of the sulfonyl group and the piperazine ring provides a distinct pharmacophore that contributes to its specific biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-fluoro-N-[2-[4-(2-phenylethyl)piperazin-1-yl]sulfonylethyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O3S.ClH/c22-20-8-4-7-19(17-20)21(26)23-10-16-29(27,28)25-14-12-24(13-15-25)11-9-18-5-2-1-3-6-18;/h1-8,17H,9-16H2,(H,23,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKXMRHSUYDTAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClFN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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